N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide is a compound known for its complex structure and various applications. This compound is part of a class of substances often studied for their potential therapeutic effects and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis methods. Here’s an outline:
Starting Materials: : The synthesis begins with commercially available reagents.
Key Steps
Formation of the bicyclic core structure.
Introduction of the N-methyl group.
Incorporation of the phenyl ring and oxo group.
Final attachment of the prop-2-enamide moiety.
Reaction Conditions: : The reactions are carried out under controlled temperatures and often require catalysts to enhance the reaction rates and yields.
Industrial Production Methods
While industrial production methods for such specialized compounds may not be as commonly documented, they generally follow similar multi-step procedures with optimization for scale, cost-efficiency, and purity. Advanced techniques like continuous flow synthesis and catalytic processes are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially modifying the oxo group.
Reduction: : Reduction reactions can affect the carbonyl groups, leading to alcohol derivatives.
Substitution: : Substitution reactions might involve replacing specific groups within the compound, such as the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, NaOCl
Reducing Agents: : LiAlH4, NaBH4
Substitution Reagents: : Halogens (Br2, Cl2)
Major Products Formed
Products vary based on the type of reaction:
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols
Substitution: : Halogenated derivatives
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry
Catalysis: : Acts as a catalyst or catalyst precursor in organic reactions.
Biology
Biological Studies: : Used in studies involving receptor binding and enzyme activity due to its structural complexity.
Medicine
Pharmacology: : Investigated for potential therapeutic benefits, including neurological effects.
Industry
Material Science: : Potential use in the development of novel materials due to its robust chemical structure.
Mechanism of Action
The compound’s effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : Receptors or enzymes, often in the nervous system.
Pathways: : Alters signaling pathways, potentially affecting neurotransmission and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[(2S)-1-methyl-2-phenylethyl]prop-2-enamide
N-Methyl-N-[2-oxo-2-phenylethyl]prop-2-enamide
Uniqueness
N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[32
That’s the article
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[(1S,5R)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-18(22)20(2)13-19(23)21-16-9-10-17(21)12-15(11-16)14-7-5-4-6-8-14/h3-8,15-17H,1,9-13H2,2H3/t15?,16-,17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQYHWBLMIZUDO-ALOPSCKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1C2CCC1CC(C2)C3=CC=CC=C3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC=CC=C3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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